molecular formula C10H9N3O3 B1380324 4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one CAS No. 1520521-95-2

4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B1380324
CAS No.: 1520521-95-2
M. Wt: 219.2 g/mol
InChI Key: ZVJVFXJKWXFMQN-UHFFFAOYSA-N
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Description

4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one is a chemical compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of 3-nitrobenzaldehyde with 4-methylimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis. The use of automated systems for monitoring and controlling the reaction conditions can further enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Oxidized products: Formed by the oxidation of the imidazole ring or the methyl group.

    Substituted imidazoles: Formed by nucleophilic substitution reactions.

Scientific Research Applications

4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify the active sites of enzymes, leading to their inhibition. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one: Similar structure but with the nitro group at the 4-position.

    4-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one: Similar structure but with the nitro group at the 2-position.

    4-methyl-1-(3-aminophenyl)-2,3-dihydro-1H-imidazol-2-one: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The unique positioning of the nitro group at the 3-position in 4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one can significantly influence its reactivity and biological activity compared to its isomers. This specific arrangement can lead to distinct interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-methyl-3-(3-nitrophenyl)-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7-6-12(10(14)11-7)8-3-2-4-9(5-8)13(15)16/h2-6H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJVFXJKWXFMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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